Ceftiofur sodium

概要

説明

Ceftiofur Sodium is a third-generation cephalosporin antibiotic, first described in 1987 . It is marketed by pharmaceutical company Zoetis as Excenel . It is resistant to the antibiotic resistance enzyme beta-lactamase, and has activity against both Gram-positive and Gram-negative bacteria . E. coli strains resistant to ceftiofur have been reported .

Molecular Structure Analysis

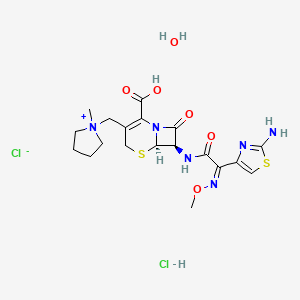

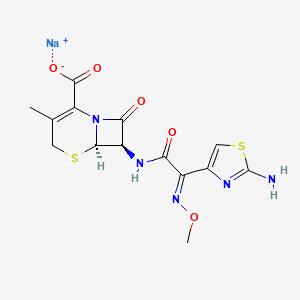

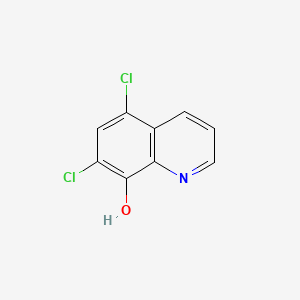

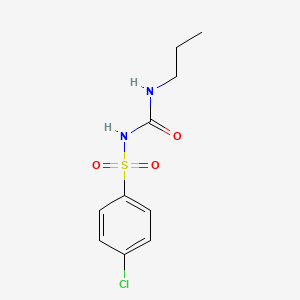

The molecular formula of Ceftiofur Sodium is C19H16N5NaO7S3 . Its average mass is 545.544 Da and its monoisotopic mass is 545.010925 Da .

Chemical Reactions Analysis

Ceftiofur Sodium belongs to the class of organic compounds known as cephalosporins . These are compounds containing a 1,2-thiazine fused to a 2-azetidinone to form a oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof .

Physical And Chemical Properties Analysis

Ceftiofur Sodium is a white or light yellow crystalline powder . It is freely soluble in aqueous solution . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

科学的研究の応用

Veterinary Medicine

Ceftiofur is a potent antibiotic used in veterinary medicine. It is approved by the US Food and Drug Administration (FDA) for the treatment of respiratory diseases in cattle, horses, and swine. Specifically, it is labeled for the treatment of pneumonia in lactating dairy cattle . Its excellent antimicrobial activity is attributed to the 2-(2-aminothiazol-4-yl)-2-methoxyaminoacetamide substituent at the C-7 position of the cephem nucleus.

Milk Residue Detection

Researchers have developed a sensitive, monoclonal antibody-based competition enzyme-linked immunosorbent assay (ELISA) for detecting ceftiofur in milk. In this ELISA, raw milk is simply diluted and added directly into the assay. The immunoassay has a lower limit of detection near 1 ppb. Although matrix effects in milk require sample dilution, it remains a valuable tool for monitoring ceftiofur residues in dairy products .

Microbiology Applications

Ceftiofur sodium is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests. These tests include panels, discs, and minimum inhibitory concentration (MIC) strips. Medical microbiologists rely on antimicrobial susceptibility test (AST) results to recommend antibiotic treatment options. Ceftiofur’s effectiveness extends to both Gram-positive and Gram-negative microbial isolates .

Honey and Veterinary Drug Residue Analysis

A novel high-performance liquid chromatography (HPLC) method allows rapid determination of ceftiofur in honey and veterinary samples. Pre-column derivatization with 1,2-naphthoquinone-4-sulfonate enables analysis within 5 minutes on a Kinetex C18 column based on core-shell technology .

Pharma Release Testing and Method Development

Ceftiofur sodium serves as a pharmaceutical secondary standard for various analytical applications, including pharma release testing and method development. It is useful for qualitative and quantitative analyses in the pharmaceutical industry .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;/t12-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLHUYUQCKHUKS-JUODUXDSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N5NaO7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80370-57-6 (Parent) | |

| Record name | Ceftiofur sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104010379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30891706 | |

| Record name | Ceftiofur sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ceftiofur sodium | |

CAS RN |

104010-37-9 | |

| Record name | Ceftiofur sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104010379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftiofur sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(methoxyimino) acetyl)amino)-3-(((2-furanylcarbonyl)thio)methyl)-8-oxo-, monosodium salt(6R-(6-alpha,7- beta(Z))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTIOFUR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHI34IS56E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ceftiofur sodium work?

A1: Ceftiofur sodium, like other cephalosporin antibiotics, acts as a bactericidal agent by disrupting the synthesis of bacterial cell walls. [, ] It specifically inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, a vital step in cell wall formation. [, ] This disruption weakens the bacterial cell wall, leading to cell death. [, ]

Q2: What is the molecular formula and weight of ceftiofur sodium?

A2: Ceftiofur sodium has the molecular formula C19H16N5NaO7S3 and a molecular weight of 537.52 g/mol. [, , ]

Q3: Is there any spectroscopic data available for ceftiofur sodium?

A3: While the provided papers don't delve into detailed spectroscopic analysis, UV spectrophotometry studies have identified a maximum absorption wavelength of 292 nm for ceftiofur sodium, which can be used for its quantification. [, ]

Q4: What factors can impact the stability of ceftiofur sodium?

A5: Studies show that ceftiofur sodium degradation is affected by factors like pH, temperature, and exposure to light. [, ] Higher pH levels and temperatures accelerate its degradation. [, ] Light exposure can also contribute to its breakdown. [, ]

Q5: What strategies are employed to improve the stability and bioavailability of ceftiofur sodium formulations?

A7: One research paper describes an injectable composition of ceftiofur sodium utilizing plant fatty acid esters as a dispersant and anhydrous ethanol. [] This formulation aims to enhance viscosity, re-dispersion characteristics, and potentially bioavailability. [] Another study explored the development of ceftiofur sodium-chitosan nanoparticles using an ionic crosslinking method. [] This approach aimed to create a sustained-release formulation, potentially prolonging the drug's action time. []

Q6: How is ceftiofur sodium metabolized in the body?

A8: Ceftiofur sodium is primarily metabolized into desfuroylceftiofur acetamide (DCA), its active metabolite. [, , , ] This conversion is thought to occur via enzymatic hydrolysis. [, ]

Q7: What is the bioavailability of ceftiofur sodium after intramuscular administration in various species?

A9: Studies show ceftiofur sodium exhibits complete (100%) bioavailability after intramuscular administration in sheep and goats. [, ] In pigs, the bioavailability after intramuscular administration is reported to be 87.97%. []

Q8: How does the route of administration affect the pharmacokinetics of ceftiofur sodium?

A10: Research in green iguanas demonstrates that while the maximum plasma concentration of ceftiofur is significantly higher after intramuscular administration compared to subcutaneous administration, both routes achieve similar areas under the curve. [] This suggests that while the rate of absorption might differ, the overall exposure to the drug is comparable.

Q9: How does age affect the pharmacokinetics of ceftiofur sodium in cattle?

A11: Studies reveal significant age-related differences in ceftiofur sodium pharmacokinetics in cattle. [] Younger calves (7 days to 1 month old) exhibit a larger area under the curve and smaller total body clearance compared to older calves (3-9 months old). [] This indicates that ceftiofur sodium is eliminated more slowly in younger animals, leading to higher drug exposure. []

Q10: Does ceftiofur sodium cross the placental barrier in pregnant animals?

A12: Research in pregnant pony mares found that while ceftiofur sodium readily crosses the placental barrier, its active metabolite, DCA, does not reach detectable levels in fetal fluids or tissues. []

Q11: Is ceftiofur sodium effective in treating bovine respiratory disease?

A14: Field trials comparing ceftiofur sodium to trimethoprim-sulfadoxine for treating bovine respiratory disease (BRD) in calves found that ceftiofur sodium led to significantly greater treatment response rates after three days of therapy. [, ] This resulted in reduced treatment costs and lower mortality and wastage rates associated with BRD in the ceftiofur sodium group. [, ]

Q12: Can ceftiofur sodium be used to treat interdigital necrobacillosis in cattle?

A15: A network meta-analysis of randomized controlled trials indicated that ceftiofur sodium, administered intramuscularly at 1.0 μg/kg body weight every 24 h for 3 days, demonstrated a better clinical response compared to other treatments including oxytetracycline, tulathromycin, placebo, and a lower dose of ceftiofur sodium (0.1 μg/kg) for interdigital necrobacillosis in cattle. []

Q13: What mechanisms contribute to ceftiofur sodium resistance in bacteria?

A16: While the provided papers don't comprehensively cover resistance mechanisms, research suggests that the production of β-lactamases, efflux pumps, and alterations in cell membrane permeability can contribute to ceftiofur sodium resistance in bacteria like E. coli. []

Q14: What is the acute toxicity of ceftiofur sodium?

A17: The acute toxicity of ceftiofur sodium was evaluated in mice. [] The LD50 (lethal dose for 50% of the test population) via intramuscular injection was determined to be 1,673.02 mg/kg body weight, indicating low acute toxicity. []

Q15: Are there any drug delivery strategies being explored for ceftiofur sodium?

A19: Research highlights the development of ceftiofur sodium-chitosan nanoparticles as a potential sustained-release drug delivery system. [] This formulation aims to prolong the drug's action time, potentially improving treatment efficacy and reducing the frequency of administration. []

Q16: What analytical methods are used to determine ceftiofur sodium concentrations?

A20: Several analytical methods are employed for quantifying ceftiofur sodium and its metabolites. [, , , , ] High-performance liquid chromatography (HPLC) is frequently utilized, often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS). [, , , , ] Microbiological assays using sensitive bacterial strains have also been employed, particularly for pharmacokinetic studies. [, , ]

Q17: How does ceftiofur sodium degrade in the environment?

A21: Ceftiofur sodium is readily degraded in cattle feces, primarily by microbial activity. [] In soil, it degrades aerobically with half-lives ranging from 22.2 to 49 days, depending on soil type. [] Hydrolysis of ceftiofur sodium is pH-dependent, with faster degradation at higher pH levels. [] Photodegradation also contributes to its breakdown, although the rate decreases over time, possibly due to the formation of a protective film from degradation products. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。